1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis Methodologies
A study by Banfi et al. (2007) demonstrated a two-step approach to synthesize diazepane or diazocane systems, employing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, highlighting the versatility of this approach in constructing complex molecular scaffolds (Banfi et al., 2007).
Photochemical Reactions
Research into the photochemical reactions of azo compounds and diazepines suggests potential applications in developing novel synthetic pathways and understanding mechanistic aspects of photo-induced transformations. For instance, Joshua and Lewis (1967) investigated the photochemical reaction of 11H-Dibenzo[c,f]-[1,2]-diazepine under acidic conditions, contributing to the knowledge of photochemical pathways in heterocyclic chemistry (Joshua & Lewis, 1967).
Desulfurization Processes
The oxidative desulfurization of dibenzothiophene, a process relevant to environmental chemistry and fuel purification, has been explored using catalysts and molecular oxygen. Lü et al. (2007) described the oxidation of dibenzothiophene to its sulfoxide and sulfone forms in an emulsion system, using a polyoxometalate anion as both the surfactant and catalyst (Lü et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those incorporating diazepine rings, is of significant interest due to their biological activities and potential pharmaceutical applications. Wang et al. (2014) reported on the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, showcasing the diversity of functional groups that can be incorporated into the diazepine framework (Wang et al., 2014).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNQHTNMELAGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.